molecular formula C9H12O4 B3058301 Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate CAS No. 88805-65-6

Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate

Cat. No.: B3058301
CAS No.: 88805-65-6
M. Wt: 184.19 g/mol
InChI Key: SSXUXPNPVFUMDJ-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate (CAS 88805-65-6) is a high-purity chemical compound with the molecular formula C9H12O4 and a molecular weight of 184.19 g/mol . This compound, identified under the MDL number MFCD19441209, is characterized by a cyclohexene ring core functionalized with both a hydroxyl (-OH) and an oxo (=O) group, as well as an ethyl ester carboxylate moiety, making it a versatile intermediate for synthetic organic chemistry . Proper storage conditions recommend keeping the reagent sealed in a dry environment at 2-8°C to ensure its stability . Researchers should handle this material with appropriate care, as it carries safety warnings including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

ethyl 3-hydroxy-5-oxocyclohex-3-ene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h5-6,10H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXUXPNPVFUMDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(=CC(=O)C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80441694
Record name Ethyl 3-hydroxy-5-oxocyclohex-3-ene-1-carboxylate
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Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88805-65-6
Record name Ethyl 3-hydroxy-5-oxo-3-cyclohexene-1-carboxylate
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Record name Ethyl 3-hydroxy-5-oxo-3-cyclohexene-1-carboxylate
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Record name Ethyl 3-hydroxy-5-oxocyclohex-3-ene-1-carboxylate
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Record name Ethyl 3-hydroxy-5-oxo-3-cyclohexene-1-carboxylate
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Record name 3-Cyclohexene-1-carboxylic acid, 3-hydroxy-5-oxo-, ethyl ester
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate can be synthesized through the esterification of 3,5-dihydroxybenzoic acid with ethanol in the presence of sulfuric acid. The reaction is typically carried out at room temperature initially and then heated to 65°C for several days to ensure complete conversion .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.

Major Products

    Oxidation: Formation of 3-oxo-5-oxocyclohex-3-enecarboxylate.

    Reduction: Formation of ethyl 3-hydroxy-5-hydroxycyclohexane-1-carboxylate.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate involves its interaction with various molecular targets, primarily through its functional groups. The hydroxyl and ester groups can form hydrogen bonds and participate in nucleophilic and electrophilic reactions, influencing biological pathways and enzyme activities.

Comparison with Similar Compounds

Ethyl 4-hydroxy-6-methyl-2-oxocyclohex-3-ene-1-carboxylate (CAS 135365-38-7)

  • Structural Differences : A methyl group at position 6 and a hydroxyl group at position 4 instead of positions 3 and 5 in the target compound.
  • Applications : Likely used in similar cyclization reactions but with distinct regioselectivity due to steric effects from the methyl group .

Methyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate (CAS 66049-43-2)

  • Structural Differences : The ethyl ester is replaced with a methyl ester.
  • Impact on Properties : The smaller methyl group may increase volatility but decrease lipophilicity, influencing its utility in solvent-based reactions.
  • Synthesis : Comparable methods to the target compound but requiring methyl acetoacetate as a precursor .

Ethyl 6-Methyl-2-oxocyclohex-3-ene-1-carboxylate (CAS MFCD00134153)

  • Structural Differences : A methyl group at position 6 and a ketone at position 2 instead of hydroxyl at position 3 and ketone at position 4.
  • Impact on Properties: The absence of a hydroxyl group reduces hydrogen-bonding capacity, likely lowering solubility in polar solvents like ethanol. This compound is a mixture of isomers, complicating its purification .

Ethyl 3-(acetyloxy)-5-oxocyclohex-3-ene-1-carboxylate (CAS 85894-65-1)

  • Structural Differences : The hydroxyl group at position 3 is acetylated.
  • Impact on Properties: Acetylation enhances stability against oxidation but may hinder nucleophilic reactions at the 3-position. This derivative is more lipophilic, favoring use in non-aqueous media .

Tabulated Comparison of Key Compounds

Compound Name CAS Number Molecular Formula Key Substituents Purity Key Applications
This compound 88805-65-6 C₉H₁₂O₄ 3-OH, 5-O >98% Pharmaceutical intermediates
Ethyl 4-hydroxy-6-methyl-2-oxocyclohex-3-ene-1-carboxylate 135365-38-7 C₁₁H₁₄O₄ 4-OH, 6-CH₃, 2-O N/A Organic synthesis
Mthis compound 66049-43-2 C₈H₁₀O₄ 3-OH, 5-O (methyl ester) N/A Solvent-compatible reactions
Ethyl 6-methyl-2-oxocyclohex-3-ene-1-carboxylate MFCD00134153 C₁₀H₁₄O₃ 6-CH₃, 2-O 97% Isomer studies
Ethyl 3-(acetyloxy)-5-oxocyclohex-3-ene-1-carboxylate 85894-65-1 C₁₁H₁₄O₅ 3-OAc, 5-O N/A Stabilized intermediates

Research and Commercial Availability

  • Suppliers : The target compound is available from BLDpharm (100 mg to 1 g, 97% purity) and Ambeed ($240/100 mg) .
  • Pricing Trends : Derivatives like Ethyl 2-methyl-6-oxocyclohex-1-ene-1-carboxylate (CAS 338030-58-9) cost up to $485/1g , reflecting synthetic complexity .

Biological Activity

Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate (CAS No. 88805-65-6) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₁₂O₄
  • Molecular Weight : 184.19 g/mol
  • CAS Number : 88805-65-6

Biological Activities

This compound has been investigated for several biological activities, including:

  • Antimicrobial Activity :
    • Derivatives of this compound have shown promising results against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
  • Anti-inflammatory Properties :
    • The compound has been noted for its potential to inhibit inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .
  • Anticancer Potential :
    • Research indicates that derivatives may possess anticancer properties by inhibiting tumor growth and angiogenesis, a critical process in cancer progression .
  • Mechanism of Action :
    • The biological activity of this compound is attributed to its ability to interact with specific molecular targets through hydrogen bonding and other interactions facilitated by its hydroxyl and keto groups .

Antimicrobial Studies

A study evaluated the efficacy of this compound against clinically isolated bacterial strains. The results showed significant inhibition against:

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Klebsiella pneumoniae10

This data suggests that the compound could serve as a lead for developing new antimicrobial agents .

Anti-inflammatory Effects

In vitro studies demonstrated that this compound could significantly reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent .

Anticancer Activity

Research highlighted the compound's ability to inhibit angiogenesis in vitro, suggesting its utility in cancer therapy. In a study involving breast cancer cell lines, treatment with derivatives resulted in reduced cell proliferation and increased apoptosis rates .

Q & A

Q. What are the primary synthetic routes for Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via cyclization or cycloaddition reactions. For example, similar cyclohexenecarboxylates are prepared using acidic catalysts like boron trifluoride diethyl etherate to promote cyclization of hydroxy acids or ketones . Reaction optimization involves adjusting temperature (e.g., 60–80°C), solvent polarity (e.g., ethanol or dichloromethane), and stoichiometry of reagents. Purification is achieved via column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization to ensure >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm the enol-keto tautomerism and substituent positions (e.g., hydroxyl at C3, carbonyl at C5) .
  • IR spectroscopy : Peaks at ~1700 cm1^{-1} (ester C=O) and ~3200 cm1^{-1} (hydroxyl O–H) validate functional groups .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (C9_9H12_{12}O4_4, MW 184.19 g/mol) .

Advanced Research Questions

Q. How can conformational analysis of the cyclohexene ring be performed to resolve ambiguities in structural data?

The Cremer-Pople puckering parameters quantify non-planar distortions in the cyclohexene ring. Using X-ray crystallography data, a least-squares plane is defined, and puckering amplitudes (e.g., q2q_2, q3q_3) and phase angles (ϕ\phi) are calculated to distinguish chair, boat, or twist-boat conformations . Software like SHELXL refines these parameters during structure determination . For dynamic solutions, 1H^1H-1H^1H NOESY NMR identifies spatial proximities between protons on adjacent carbons .

Q. How can contradictions in reaction yields or stereochemical outcomes be addressed during synthesis?

Contradictions often arise from competing reaction pathways (e.g., keto-enol tautomerism or side reactions at the α,β-unsaturated carbonyl). Strategies include:

  • In situ monitoring : Use FT-IR or HPLC to track intermediate formation.
  • Computational modeling : DFT calculations (e.g., Gaussian 16) predict thermodynamic stability of intermediates and transition states.
  • Steric/electronic tuning : Introduce electron-withdrawing groups (e.g., –NO2_2) to stabilize intermediates or modify reaction kinetics .

Q. What methodologies are recommended for refining crystal structures of this compound using SHELX software?

  • Data collection : Use high-resolution (<1.0 Å) X-ray diffraction data to resolve hydrogen bonding and disorder.
  • SHELXL refinement : Apply restraints for thermal parameters (ADPs) of the ester and hydroxyl groups. Use the AFIX command for rigid groups (e.g., cyclohexene ring).
  • Validation : Check R-factors (R1_1 < 0.05), residual electron density (<0.3 eÅ3^{-3}), and Hirshfeld surface analysis for hydrogen-bonding networks .

Q. How can computational methods predict the compound’s reactivity in novel catalytic systems?

  • Molecular docking : Simulate interactions with enzymes (e.g., esterases) using AutoDock Vina to identify binding sites.
  • Reactivity indices : Calculate Fukui indices (via Gaussian) to predict nucleophilic/electrophilic regions.
  • Solvent effects : Use COSMO-RS to model solvent polarity impacts on reaction pathways .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the ester group.
  • Characterization : Cross-validate NMR shifts with simulated spectra (e.g., ACD/Labs) to confirm assignments.
  • Crystallography : Deposit refined structures in the Cambridge Structural Database (CSD) for reproducibility .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate
Reactant of Route 2
Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate

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